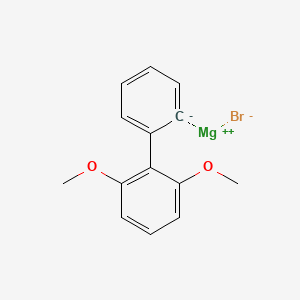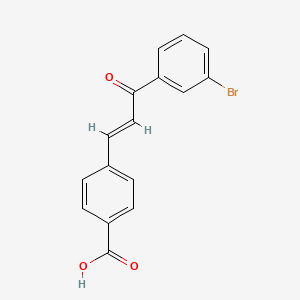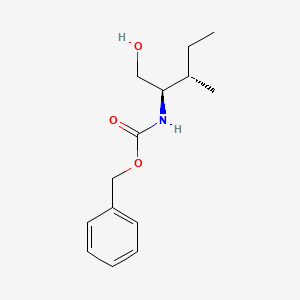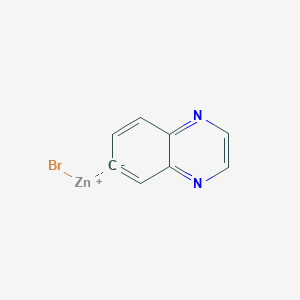
1,6-Dibromo-3-hydroxy-2-naphthoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Dibromo-3-hydroxy-2-naphthoic acid is a chemical compound with the molecular formula C11H6Br2O3 and a molecular weight of 345.97 g/mol . It is also known by other names such as 4,7-dibromo-3-hydroxy-2-naphthoic acid . This compound is characterized by its light yellow to yellow-green crystalline appearance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,6-Dibromo-3-hydroxy-2-naphthoic acid can be synthesized through the bromination of 3-hydroxy-2-naphthoic acid . The reaction typically involves the use of bromine in an appropriate solvent under controlled conditions to ensure selective bromination at the desired positions on the naphthalene ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination reactions, followed by purification steps such as recrystallization to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
1,6-Dibromo-3-hydroxy-2-naphthoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can be performed to remove bromine atoms or modify the hydroxyl group.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Alkaline permanganate is commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
Oxidation: Products such as phthalic acid can be formed through oxidation.
Reduction: Reduced derivatives with fewer bromine atoms.
Substitution: Substituted derivatives with different functional groups replacing the bromine atoms.
Aplicaciones Científicas De Investigación
1,6-Dibromo-3-hydroxy-2-naphthoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1,6-Dibromo-3-hydroxy-2-naphthoic acid involves its interaction with specific molecular targets. The bromine atoms and hydroxyl group play a crucial role in its reactivity and binding affinity to various biological molecules. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-2-naphthoic acid: A precursor in the synthesis of 1,6-Dibromo-3-hydroxy-2-naphthoic acid.
4,7-Dibromo-3-hydroxy-2-naphthoic acid: Another brominated derivative with similar properties.
Uniqueness
This compound is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. This makes it valuable in various applications where selective reactivity is required .
Propiedades
Fórmula molecular |
C11H6Br2O3 |
|---|---|
Peso molecular |
345.97 g/mol |
Nombre IUPAC |
1,6-dibromo-3-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H6Br2O3/c12-6-1-2-7-5(3-6)4-8(14)9(10(7)13)11(15)16/h1-4,14H,(H,15,16) |
Clave InChI |
PHECEOVDWZNAML-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C(C=C2C=C1Br)O)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(piperazin-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hydrochloride](/img/structure/B14897843.png)


![n-(2-(1h-Benzo[d]imidazol-1-yl)ethyl)aniline](/img/structure/B14897859.png)







